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molecular formula C9H5BrClN B057692 6-Bromo-1-chloroisoquinoline CAS No. 205055-63-6

6-Bromo-1-chloroisoquinoline

Cat. No. B057692
M. Wt: 242.5 g/mol
InChI Key: VOAHGGQULSSGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194409B1

Procedure details

Compound 37b was prepared from 37a using the procedure described for 1b. 1H-NMR 200 MHz (CDCl3) δ: 7.57-7.88 (3H, m), 8.32 (1H, d, J=6 Hz), 8.51-8.54 (1H, m).
Name
37a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][N+:9]([O-])=[CH:10]2)=[CH:5][CH:4]=1.BrC1C=C2C(=CC=1)C([Cl:25])=NC=C2>>[Br:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][N:9]=[C:10]2[Cl:25])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
37a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=C2C=C[N+](=CC2=C1)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CN=C(C2=CC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CN=C(C2=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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